molecular formula C19H20BrN3O5 B12179798 N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12179798
M. Wt: 450.3 g/mol
InChI Key: XLHANDBAMHUCQO-UHFFFAOYSA-N
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Description

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including a bromofuran moiety, a methoxyphenyl group, and a pyrrolidine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then coupled with an appropriate amine, such as 2-aminoethylamine, under conditions that promote amide bond formation. The resulting intermediate is further reacted with 3-methoxyphenylacetic acid and pyrrolidine-3-carboxylic acid to form the final product. The reaction conditions often involve the use of coupling agents like 1,1’-carbonyldiimidazole (CDI) or 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromofuran moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The pyrrolidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C19H20BrN3O5

Molecular Weight

450.3 g/mol

IUPAC Name

N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H20BrN3O5/c1-27-14-4-2-3-13(10-14)23-11-12(9-17(23)24)18(25)21-7-8-22-19(26)15-5-6-16(20)28-15/h2-6,10,12H,7-9,11H2,1H3,(H,21,25)(H,22,26)

InChI Key

XLHANDBAMHUCQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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